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molecular formula C12H12N2O2 B8564834 Pyridin-3-ylmethyl 3-ethynylazetidine-1-carboxylate

Pyridin-3-ylmethyl 3-ethynylazetidine-1-carboxylate

Cat. No. B8564834
M. Wt: 216.24 g/mol
InChI Key: IZMVJSYDCRJRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455477B2

Procedure details

To a solution of CDI (1.14 g, 7.02 mmol) in THF (15 ml) was added pyridine-3-methanol (0.68 ml, 7.0 mmol) at 0° C., and the reaction was stirred at room temperature for 1 hour. A solution of 3-ethynylazetidine (TFA salt) (250 mg, 1.40 mmol) and triethylamine (0.98 ml, 7.0 mmol) in THF (3 ml) was added to the reaction mixture, followed with DBU (0.42 ml, 2.8 mmol). After 3 hours, the reaction mixture was diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate, then dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography on silica gel, eluting with methanol/ethyl acetate to give pyridin-3-ylmethyl 3-ethynylazetidine-1-carboxylate. LRMS (ESI) calculated for C12H13N2O2 [M+H]+, 217.1; found 217.1.
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1N=CN([C:6]([N:8]2[CH:12]=N[CH:10]=[CH:9]2)=[O:7])C=1.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][OH:20])[CH:14]=1.[C:21](C1CNC1)#[CH:22].C(N(CC)CC)C.C1CCN2C(=NCCC2)CC1>C1COCC1.C(OCC)(=O)C>[C:21]([CH:10]1[CH2:9][N:8]([C:6]([O:20][CH2:19][C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)=[O:7])[CH2:12]1)#[CH:22]

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0.68 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(#C)C1CNC1
Name
Quantity
0.98 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.42 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with methanol/ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1CN(C1)C(=O)OCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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